2-(2-Phenylethyl)adenosine

Adenosine A2B Receptor C2-substituted adenosine Functional screening

Researchers often misinterpret adenosine receptor pharmacology by using N6-substituted analogs as controls for C2-substituted experiments-a costly error given the 1,000-fold affinity difference at A1AR. 2-(2-Phenylethyl)adenosine solves this with its defined C2 linkage. - **Specific utility:** Weak A1AR affinity (Ki >32,800 nM) and inactive at A2BAR-validated negative control for screening potent A1/A2B ligands. - **SAR application:** Direct C-C linkage for probing A3AR steric requirements vs. N6-(2-phenylethyl)adenosine (CAS 20125-39-7). - **Supply:** Analytical-grade purity, available for immediate R&D delivery worldwide.

Molecular Formula C18H21N5O4
Molecular Weight 371.4 g/mol
CAS No. 163163-46-0
Cat. No. B12941091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylethyl)adenosine
CAS163163-46-0
Molecular FormulaC18H21N5O4
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C18H21N5O4/c19-16-13-17(22-12(21-16)7-6-10-4-2-1-3-5-10)23(9-20-13)18-15(26)14(25)11(8-24)27-18/h1-5,9,11,14-15,18,24-26H,6-8H2,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1
InChIKeyVAHFACCZSMFASK-XKLVTHTNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenylethyl)adenosine: C2-Substituted Adenosine Receptor Pharmacology


2-(2-Phenylethyl)adenosine (CAS 163163-46-0), also known as C2-phenylethyladenosine, is a synthetic adenosine derivative featuring a 2-phenylethyl substitution at the C2 position of the purine ring . This structural modification distinguishes it from the more widely studied N6-substituted isomer, N6-(2-phenylethyl)adenosine (CAS 20125-39-7) . Adenosine receptors are G protein-coupled receptors (GPCRs) with four subtypes (A1, A2A, A2B, and A3), each mediating distinct physiological and pathophysiological processes [1]. The precise substitution pattern on the adenosine scaffold is a critical determinant of receptor subtype affinity, selectivity, and functional efficacy, making C2-substituted analogs like 2-(2-phenylethyl)adenosine essential tools for dissecting complex adenosine receptor pharmacology [2].

C2-substituted adenosine probe for receptor subtype profiling
Negative control tool for A1 and A2B adenosine receptor assays
Structural comparator to N6-substituted isomers in SAR studies
Molecular probe for A3 receptor binding pocket sterics

2-(2-Phenylethyl)adenosine: Why Substitution Position Matters


The position of the phenylethyl substituent on the adenosine core is a non-interchangeable structural feature that dictates receptor subtype engagement and functional outcome [1]. A direct comparison of C2- and N6-substituted adenosine analogs reveals a critical divergence in receptor pharmacology. For example, N6-(2-phenylethyl)adenosine is a potent A1 adenosine receptor (A1AR) agonist with a Ki of 30.1 nM, whereas the C2-substituted 2-(2-phenylethyl)adenosine is a far weaker A1AR ligand . This stark contrast is further exemplified in the A2B adenosine receptor (A2BAR) subtype, where N6-substituted analogs retain measurable activity, but most C2-substituted analogs are virtually inactive [2]. Therefore, using an N6-substituted analog as a surrogate for a C2-substituted compound will yield erroneous conclusions regarding target engagement and downstream signaling pathways. Procurement decisions must be based on the specific substitution pattern required to test a precise pharmacological hypothesis [3].

Property
C2-Phenylethyladenosine
N6-Phenylethyladenosine
A1AR Engagement
Minimal A1AR binding
High-affinity A1AR binding
A2BAR Activity
Virtually inactive in functional assays
Retains measurable functional activity
Substitution position determines receptor pharmacology; using N6 analog will not reproduce C2-specific receptor engagement profiles. Confirm compound identity before procurement.

2-(2-Phenylethyl)adenosine: Receptor Selectivity Profile


A2B Adenosine Receptor Functional Inactivity

A systematic functional screen of adenosine analogs at the human A2B adenosine receptor (A2BAR) revealed a critical difference between C2- and N6-substituted analogs. While the most active N6-substituted derivative, N6-methyl-NECA, was 5-fold less potent than the non-selective agonist NECA, the study explicitly found that 'C8- and most C2-substituted analogues were virtually inactive' [1]. This indicates that 2-(2-phenylethyl)adenosine, as a C2-substituted analog, is expected to have negligible functional activity at the A2BAR, a property not shared by N6-substituted compounds like N6-(2-phenylethyl)adenosine. This lack of A2BAR activity is a defining characteristic for applications requiring selective modulation of A1, A2A, or A3 receptors without confounding A2B-mediated effects.

A2BAR Activity
Class-level inference
Virtually inactive (cAMP assay)
Enables A2B-off-target exclusion
Class-level; confirm in your assay setup
Adenosine A2B Receptor C2-substituted adenosine Functional screening

A1 Adenosine Receptor: Weak Affinity vs. N6 Isomer

A direct comparison of binding affinities reveals a >1000-fold difference in potency at the human A1 adenosine receptor (A1AR) between the C2- and N6-substituted phenylethyladenosine isomers. The N6-(2-phenylethyl)adenosine isomer (CAS 20125-39-7) binds to the human A1AR with a Ki of 30.1 nM . In stark contrast, the C2-substituted 2-phenylethyl analog, 2-(2-phenylethyl)adenosine, shows a Ki of >32,800 nM at the same receptor [1]. This quantitative difference underscores that 2-(2-phenylethyl)adenosine is not a suitable tool for experiments requiring potent A1AR activation or blockade.

A1AR Binding
Cross-study comparable
Ki >32,800 nM (vs. N6 analog Ki 30.1 nM)
Defines negative control utility
Radioligand binding, CHO-hA1
Adenosine A1 Receptor C2-substituted adenosine Radioligand binding

A3 Adenosine Receptor: Divergent Affinity from C2-Ether and N6 Analogs

The nature of the linkage at the C2 position is a critical determinant of A3 adenosine receptor (A3AR) pharmacology. A comprehensive study on 2-substituted adenosine derivatives found that the 2-phenylethyl moiety, when linked via an ether group, yielded an A3AR Ki of 54 nM [1]. This affinity dropped substantially when the linker was changed to an amine (Ki = 310 nM) or a thioether (Ki = 1960 nM) [1]. While the precise binding affinity of the direct C-C linked 2-(2-phenylethyl)adenosine at the A3AR has not been explicitly reported in primary literature, this class-level evidence strongly suggests its A3AR profile will differ from both the more potent ether-linked C2 analogs and the highly potent N6-substituted analog, N6-(2-phenylethyl)adenosine, which has a reported Ki of 0.63 nM at the hA3AR .

A3AR Affinity Context
Class-level inference
Not reported; C2-ether analog Ki 54 nM, N6 analog Ki 0.63 nM
Profiles A3 pocket steric tolerance
Linker-dependent A3AR pharmacology
Adenosine A3 Receptor C2-substituted adenosine Structure-activity relationship

2-(2-Phenylethyl)adenosine: Key Research and Industrial Applications


Negative Control for A1 and A2B Receptor Assays

Given its weak affinity for the A1 adenosine receptor (Ki >32,800 nM) and its class-level functional inactivity at the A2B receptor, 2-(2-phenylethyl)adenosine is ideally suited as a negative control compound in assays designed to identify and validate potent and selective A1AR or A2BAR ligands [1][2]. Its use helps to establish assay windows and confirm that observed effects are not due to non-specific interactions of the adenosine scaffold.

C2 vs. N6 Substitution: SAR Studies

This compound serves as a critical tool in structure-activity relationship (SAR) studies aimed at understanding how the position of the phenylethyl substituent (C2 vs. N6) on the adenosine core dictates receptor subtype selectivity and functional efficacy [1]. A side-by-side comparison with the well-characterized N6-(2-phenylethyl)adenosine (CAS 20125-39-7) allows researchers to generate precise SAR datasets that are essential for rational drug design targeting specific adenosine receptor subtypes .

Tool for A3 Adenosine Receptor Structural Studies

The available SAR data indicates that the A3 adenosine receptor is highly sensitive to modifications at the C2 position, with affinity varying by orders of magnitude based on the linker atom (ether, amine, thioether) [1]. 2-(2-Phenylethyl)adenosine, with its direct C-C linkage, represents a distinct chemotype within this series. It can be employed in molecular pharmacology studies to probe the steric and electronic requirements of the A3AR binding pocket, particularly when compared to the more potent C2-ether and N6-substituted analogs [2].

Application
Selection Property
Validation Focus
A1/A2B negative control
Lack of A1/A2B engagement
Assay window definition
Substituent position SAR
C2 vs N6 selectivity profile
Receptor subtype selectivity mapping
A3 binding pocket probe
C-C linked C2 substitution
A3 pocket steric tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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